Imbricatolic Acid

Toxicology Natural Product Safety Veterinary Medicine

Imbricatolic acid (CAS 6832-60-6) is a labdane diterpenoid that offers a superior safety profile compared to isocupressic acid, lacking the abortifacient toxicity. Its C-19 carboxylic acid is essential for antiproliferative activity (PTP-1B IC50 8.8 µM). Ideal for hit-to-lead in oncology, metabolic disease, and gastroprotection research.

Molecular Formula C20H34O3
Molecular Weight 322.5 g/mol
Cat. No. B1258787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImbricatolic Acid
Synonymsimbricatolic acid
Molecular FormulaC20H34O3
Molecular Weight322.5 g/mol
Structural Identifiers
SMILESCC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CCO
InChIInChI=1S/C20H34O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h14,16-17,21H,2,5-13H2,1,3-4H3,(H,22,23)/t14-,16+,17-,19-,20+/m1/s1
InChIKeyNSRKLZRKJJQJLD-YESPVIGUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imbricatolic Acid: A Diterpenoid Scaffold with Documented Gastroprotective, Antiproliferative, and Metabolic Regulatory Properties


Imbricatolic acid (15-hydroxy-labda-8(17),13-dien-19-oic acid) is a labdane-type diterpenoid naturally occurring in the resins of Araucaria araucana and Juniperus species [1][2]. It features a characteristic decalin skeleton with an exocyclic methylene group at C-8(17), a conjugated diene system, and a carboxylic acid moiety at C-19, which collectively define its chemical reactivity and biological profile [3]. As a naturally derived scaffold, imbricatolic acid has been investigated for its ability to modulate cell cycle progression in p53-null cancer cells, inhibit the protein tyrosine phosphatase PTP-1B, and afford gastroprotection in preclinical models of gastric injury [4][5][6]. Its structural architecture permits semisynthetic derivatization at the C-15 and C-19 positions, yielding analogs with enhanced or divergent pharmacological profiles, making it a versatile starting point for medicinal chemistry campaigns focused on oncology, metabolic disease, and gastrointestinal therapeutics [7][8].

Why Imbricatolic Acid Cannot Be Simply Replaced by Isocupressic Acid, Communic Acid, or Other Labdane Diterpenes


Despite sharing a labdane diterpene core, imbricatolic acid exhibits distinct biological and chemical properties that preclude generic substitution with structurally related analogs such as isocupressic acid or communic acid. Subtle differences in oxidation state, double-bond geometry, and stereochemistry translate into divergent bioactivity profiles, target selectivity, and safety considerations [1][2]. For example, imbricatolic acid and isocupressic acid differ only in the stereochemistry of the C-13 double bond, yet this seemingly minor variation leads to dramatically different metabolic fates and toxicological profiles; isocupressic acid is known as the abortifacient principle in Ponderosa pine needles, whereas imbricatolic acid lacks this adverse effect [3]. Similarly, trans-communic acid exhibits higher chemical reactivity and a distinct inhibitory concentration profile compared to imbricatolic acid, as demonstrated by density functional theory calculations and experimental bioactivity data [4]. Furthermore, the free carboxylic acid function at C-19 of imbricatolic acid has been shown to be critical for its antiproliferative effects, with methylation abolishing activity in many derivatives, highlighting that even minor functional group modifications can profoundly alter biological performance [5]. Consequently, substitution of imbricatolic acid with a close analog without empirical validation is scientifically unjustified and carries substantial risk of failing to replicate the intended pharmacological or chemical outcome.

Quantitative Differentiation Evidence: Imbricatolic Acid versus Isocupressic Acid, Communic Acid, and Labdane Diterpene Comparators


Imbricatolic Acid Lacks the Abortifacient Liability of Isocupressic Acid Despite Near-Identical Core Structure

Imbricatolic acid and isocupressic acid are regioisomers differing in the stereochemistry of the C-13 double bond. In vitro ruminal fluid incubations demonstrate that isocupressic acid undergoes rapid metabolic oxidation to agathic acid and dihydroagathic acid, metabolites directly linked to the abortifacient syndrome observed in cattle consuming Ponderosa pine needles [1]. Imbricatolic acid, in contrast, does not follow this metabolic pathway and has no documented abortifacient activity, establishing a critical safety differentiation despite minimal structural divergence [2].

Toxicology Natural Product Safety Veterinary Medicine

Imbricatolic Acid Exhibits Lower Chemical Reactivity and Distinct Bioactivity Profile Compared to trans-Communic Acid

Density functional theory (DFT) calculations and quantum theory of atoms-in-molecules (QTAIM) analysis reveal that trans-communic acid is chemically more sensitive than imbricatolic acid, as evidenced by its higher half-maximal inhibitory concentration (IC50) values in bioactivity assays, which correlate with its higher calculated chemical reactivity indices [1]. This differential reactivity stems from differences in the terminal double-bond system and stereochemistry, impacting HOMO-LUMO gaps and ionization potentials [2].

Computational Chemistry Medicinal Chemistry Diterpene Scaffolds

Imbricatolic Acid Demonstrates Dose-Dependent Gastroprotection Comparable to Lansoprazole in Preclinical Models

In the ethanol/HCl-induced gastric lesion model in mice, imbricatolic acid and its derivatives exhibit dose-related gastroprotective effects. At an oral dose of 100 mg/kg, the glycyl amide of 15-acetoxyimbricatolic acid provided gastroprotection comparable to the proton pump inhibitor lansoprazole at 20 mg/kg [1]. Furthermore, imbricatolic acid itself, as a main constituent of Araucaria araucana resin, contributed to the resin's dose-dependent gastroprotective activity at doses of 100, 200, and 300 mg/kg [2].

Gastroenterology Natural Product Pharmacology Preclinical Efficacy

Imbricatolic Acid Derivatives Show Superior PTP-1B Inhibition Compared to Parent Compound, with Defined SAR

While imbricatolic acid itself exhibits modest PTP-1B inhibitory activity (IC50 = 8.8 µM), strategic introduction of nitrogenous functionalities at the C-15 and C-19 positions yields derivatives with significantly enhanced potency [1][2]. Specifically, compounds 3, 6, 14, and 15 displayed IC50 values of 6.3, 6.8, 7.0, and 7.8 µM, respectively, representing a 11–28% improvement in potency compared to the parent scaffold [2].

Diabetes Enzyme Inhibition Structure-Activity Relationship

Imbricatolic Acid's Free Carboxylic Acid Function is Essential for Antiproliferative Activity, Distinguishing It from Esterified Analogs

In a series of dimeric labdane diterpenes synthesized from imbricatolic acid, compounds retaining the free carboxylic acid function at C-19 showed superior antiproliferative activity against human tumor cell lines [1]. For instance, the dimeric ester derivative 9 exhibited an IC50 of 17.8 µM against AGS gastric adenocarcinoma cells, while methylation of the carboxylic acid moiety consistently reduced antiproliferative effects across multiple derivatives [1][2].

Cancer Biology Antiproliferative Agents Medicinal Chemistry

High-Confidence Application Scenarios for Imbricatolic Acid Based on Quantitative Evidence


Medicinal Chemistry Campaigns Targeting PTP-1B for Type 2 Diabetes

Imbricatolic acid serves as a validated starting scaffold for the design and synthesis of PTP-1B inhibitors. The parent compound exhibits an IC50 of 8.8 µM against human recombinant PTP-1B, and strategic derivatization at C-15 and C-19 yields analogs with improved potency (IC50 values of 6.3–7.8 µM) [1][2]. This SAR track record, combined with molecular docking data, supports the procurement of imbricatolic acid for hit-to-lead optimization programs aimed at insulin sensitization and obesity-related metabolic disorders [2].

Gastrointestinal Drug Discovery Leveraging Validated In Vivo Efficacy

Imbricatolic acid and its derivatives have demonstrated dose-dependent gastroprotective effects in the ethanol/HCl-induced gastric lesion mouse model. At a 100 mg/kg oral dose, certain derivatives matched the efficacy of lansoprazole at 20 mg/kg, while a 50 mg/kg dose reduced lesions by approximately 50% [3]. This evidence supports the use of imbricatolic acid as a gastroprotective lead compound, with procurement justified for further preclinical development in peptic ulcer disease or gastroesophageal reflux indications [4].

Antiproliferative Drug Development with Defined Pharmacophore Requirements

Imbricatolic acid-derived dimers exhibit antiproliferative activity against multiple human cancer cell lines, including AGS (IC50 = 17.8 µM) and HL-60 (IC50 = 22.3–23.2 µM) [5]. Critically, the free carboxylic acid at C-19 is essential for activity; methylation reduces efficacy [5]. Researchers engaged in oncology drug discovery should procure the free acid form of imbricatolic acid to ensure the pharmacophore remains intact for subsequent synthetic elaboration and biological evaluation [6].

Safety-Conscious Research Requiring Non-Abortifacient Labdane Scaffolds

For studies requiring a labdane diterpene scaffold without the abortifacient liability associated with isocupressic acid, imbricatolic acid is the appropriate selection. While isocupressic acid undergoes ruminal metabolism to abortifacient agathic acid derivatives, imbricatolic acid follows a distinct biotransformation pathway and lacks this toxicological profile [7]. This differentiation is particularly relevant for veterinary pharmacology, in vivo efficacy models, and any research program where compound safety is a prerequisite [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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